4-(Pyrimidin-2-yl)aniline dihydrochloride
Overview
Description
4-(Pyrimidin-2-yl)aniline dihydrochloride is a white crystalline solid. It has a molecular formula of C10H11Cl2N3 and a molecular weight of 244.12 g/mol . It is highly soluble in water and methanol, giving rise to a clear and colorless solution.
Synthesis Analysis
The synthesis of 4-(Pyrimidin-2-yl)aniline dihydrochloride exhibits good stability under normal conditions and is easily synthesized. There are numerous methods for the synthesis of pyrimidines . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-2-yl)aniline dihydrochloride consists of two aromatic rings that open the angle at the planar N atom to 128.00 (12)° . The amino N atom of one molecule forms a hydrogen bond to the 1-N atom of an adjacent pyrimidyl ring, generating a hydrogen-bonded dimer .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
4-(Pyrimidin-2-yl)aniline dihydrochloride is highly soluble in water and methanol, giving rise to a clear and colorless solution. It has a melting point of around 220-230℃. It exhibits good stability under normal conditions and is easily synthesized.Scientific Research Applications
Pyrimidine derivatives are known to have a wide range of pharmacological effects . Here are some of the applications:
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Anti-inflammatory Activities
- Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- The results revealed that certain compounds with pyrimidine exhibited strong inhibitory activity against the PGE 2 production .
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Antimicrobial Activities
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Anticancer Activities
Safety And Hazards
properties
IUPAC Name |
4-pyrimidin-2-ylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;;/h1-7H,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSMEMCORDITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)aniline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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